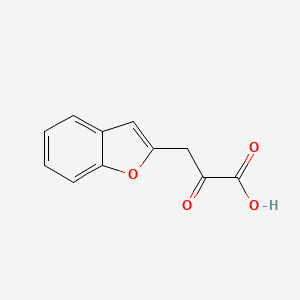

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid

説明

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is a useful research compound. Its molecular formula is C11H8O4 and its molecular weight is 204.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.

Biochemical Pathways

These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others .

Pharmacokinetics

The bioavailability of benzofuran derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

Based on the known activities of benzofuran derivatives, potential effects could include inhibition of cell growth, induction of oxidative stress, and inhibition of viral replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid. These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .

生化学分析

Biochemical Properties

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, this compound has been found to inhibit certain bacterial enzymes, contributing to its antibacterial properties .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to activate the Nrf2 pathway, which leads to the upregulation of antioxidant response elements and enhances cellular defense mechanisms . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function . This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents . Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of antioxidant pathways and prolonged protection against oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound exhibits protective effects against oxidative damage and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the overactivation of detoxification pathways and the accumulation of reactive metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation . This compound interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been shown to interact with albumin and other plasma proteins, which facilitate its distribution in the bloodstream . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it influences gene expression by modulating the activity of transcription factors . Post-translational modifications, such as phosphorylation, can further affect its localization and function within the cell .

生物活性

3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 204.18 g/mol. Its structure includes a benzofuran moiety linked to a propanoic acid derivative, characterized by the presence of a carbonyl group adjacent to the benzofuran structure. This configuration contributes to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, influencing pathways related to:

- Cell Growth : It may modulate signaling pathways that regulate cellular proliferation.

- Apoptosis : The compound could induce apoptosis in cancer cells through specific molecular interactions.

- Inflammation : It has been shown to affect inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antioxidant and Anti-inflammatory Effects

Benzofuran derivatives, including this compound, exhibit notable antioxidant properties. Studies have demonstrated that these compounds can significantly reduce oxidative stress markers in cellular models. For example, benzofuran derivatives have been reported to lower tumor necrosis factor (TNF) and interleukin levels in inflammatory models by up to 98% .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays show that it can selectively inhibit the growth of cancer cell lines while sparing normal cells. For instance, certain derivatives have demonstrated up to 41 times more toxicity against cancer cells compared to normal cells .

Comparative Analysis with Related Compounds

To better understand the biological profile of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(5-Nitro-1-benzofuran-2-yl)-3-oxopropanoic acid | Nitro group substitution | Antimicrobial activity |

| 1-Benzofuran-2-carboxylic acid | Carboxylic acid instead of propanoic acid | Antitumor properties |

| 3-(1-Benzothiophen-2-yl)-2-oxopropanoic acid | Thiophene instead of benzofuran | Potential anti-inflammatory effects |

This table highlights the diversity within the benzofuran family and underscores the unique properties of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anti-inflammatory Studies : A study demonstrated that derivatives of benzofuran effectively inhibited nitric oxide production and NF-kB transcription activity without cytotoxic effects, suggesting therapeutic potential for chronic inflammatory diseases .

- Antitumor Activity : Research indicated that certain benzofuran derivatives exhibited selective cytotoxicity against various cancer cell lines, making them promising candidates for further development as anticancer agents .

- Molecular Docking Studies : Computational studies have shown that this compound can bind effectively to targets involved in cancer progression, providing insights into its potential as a lead compound for drug development .

科学的研究の応用

Neurological Disorders

Therapeutic Potential

Research indicates that benzofuran derivatives, including 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid, may hold promise in treating central nervous system (CNS) disorders. These compounds have been shown to inhibit protein aggregation, a common feature in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism involves the prevention of aberrant protein aggregation, which is crucial for managing conditions like Alzheimer's, amyotrophic lateral sclerosis, and Huntington's disease .

Case Studies

A patent application describes methods for using benzofuran derivatives to treat various neurological disorders. The compounds were administered in therapeutically effective amounts to patients suffering from conditions characterized by protein aggregation . The results indicated a significant reduction in symptoms associated with these diseases, highlighting the clinical relevance of this compound.

Anti-inflammatory Properties

Biological Activity

The benzofuran nucleus is integral to numerous bioactive compounds. Studies have demonstrated that derivatives of benzofuran exhibit substantial anti-inflammatory effects. For instance, one study reported that a related benzofuran compound effectively reduced levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins IL-1 and IL-8 by over 90% . This suggests that this compound may also possess similar anti-inflammatory properties.

Mechanism of Action

The anti-inflammatory action is believed to be mediated through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory processes. By suppressing NF-κB activity, these compounds can mitigate chronic inflammation, making them candidates for treating inflammatory diseases .

Anticancer Activity

Potential as Anticancer Agents

Recent investigations into the anticancer properties of benzofuran derivatives have revealed promising results. Compounds similar to this compound have shown selective toxicity towards cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies that minimize adverse effects on healthy tissues .

Research Findings

In studies comparing the cytotoxic effects of various benzofuran derivatives on cancer cell lines, certain compounds demonstrated significantly higher toxicity against cancer cells compared to normal cells, suggesting their potential as effective anticancer agents . The integration of specific structural features within these compounds has been linked to enhanced anticancer activity.

Summary Table: Applications and Findings

特性

IUPAC Name |

3-(1-benzofuran-2-yl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDAVGQFYDIVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。